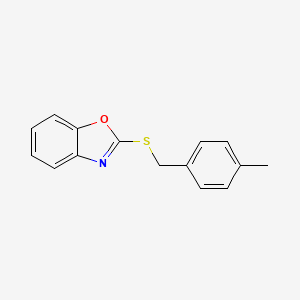

2-(4-Methylbenzylsulfanyl)benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-11-6-8-12(9-7-11)10-18-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDREDJNJAZMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 4 Methylbenzylsulfanyl Benzoxazole and Its Analogues

Influence of the Benzoxazole (B165842) Core Modifications on Biological Activity

The benzoxazole ring system is a cornerstone of the biological activity of these compounds. Modifications to this bicyclic structure, such as the introduction of substituents, can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on various benzoxazole derivatives has shown that the position and nature of substituents on the fused benzene (B151609) ring are crucial for activity. For instance, in a study of benzoxazol-2-amine derivatives, the introduction of fluorine atoms at the 5 and 6 positions of the benzoxazole ring led to a potent inhibitor of Gram-positive pathogens, including drug-resistant strains. nih.gov This suggests that electron-withdrawing groups on the benzoxazole core can enhance antibacterial activity.

Similarly, studies on 3-(2-benzoxazol-5-yl)alanine derivatives have highlighted the importance of substituents at position 5. nih.gov While these are not direct analogues of 2-(4-Methylbenzylsulfanyl)benzoxazole (B5597217), the findings underscore the principle that the electronic landscape of the benzoxazole core is a key determinant of biological function. Halogenation, in particular, appears to be a favorable modification for enhancing the potency of benzoxazole-based agents.

Table 1: Illustrative Impact of Benzoxazole Core Substitution on Antibacterial Activity (Based on general findings for benzoxazole analogues)

| Compound Series | Substituent on Benzoxazole Core | Observed Activity Trend | Reference |

| Benzoxazol-2-amines | 5,6-Difluoro | Potent inhibition of Gram-positive bacteria | nih.gov |

| 3-(2-Benzoxazol-5-yl)alanines | Substitution at position 2 and 5 | Both positions are critical for activity | nih.gov |

| General Benzoxazoles | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Often enhances antiproliferative and antimicrobial effects | researchgate.net |

Role of the Sulfanyl (B85325) Bridge in Modulating Activity

The thioether linkage provides a degree of rotational flexibility that allows the benzyl (B1604629) and benzoxazole rings to adopt optimal orientations within a receptor's binding site. Compared to a more rigid linker, this flexibility can be advantageous for achieving a better induced fit. In a series of 2-(benzylthio)pyrimidine derivatives, the presence of the benzylthio moiety was integral to their significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org

Conversely, replacing the sulfanyl bridge with other linkers can alter the biological profile. For example, studies on other 2-substituted benzoxazoles have indicated that incorporating a methylene (B1212753) (-CH₂) bridge can decrease cytotoxic activity against cancer cells. nih.gov This highlights the specific contribution of the sulfur atom, which, with its lone pairs of electrons, can potentially participate in hydrogen bonding or other non-covalent interactions with a biological target, a capability not shared by a simple methylene group.

Impact of Substituents on the Benzyl Ring (e.g., 4-Methyl Group) on Efficacy and Selectivity

Substituents on the benzyl ring play a pivotal role in fine-tuning the biological activity of 2-(benzylsulfanyl)benzoxazole analogues. The nature, position, and electronic properties of these substituents can affect everything from target binding affinity to metabolic stability.

In a study of 2-(benzylthio)pyrimidine derivatives, the presence of a methyl group at the 4-position of the benzyl ring was shown to enhance the biological activity against S. aureus. scirp.org This contrasts with analogues bearing electron-withdrawing groups. For instance, a derivative with a 4-chloro substituent on the benzyl ring, 2-(p-chloro-benzyl)-benzoxazole, has also been synthesized and evaluated, showing that electron-withdrawing groups are also compatible with significant antimicrobial activity. nih.gov The differential effects suggest that both electron-donating and electron-withdrawing substituents can be favorable, likely depending on the specific nature of the target protein's binding pocket. For example, a hydrophobic pocket might favorably accommodate the methyl group, while a site with an electropositive region might interact favorably with a chloro-substituted ring.

Table 2: Illustrative SAR of Benzyl Ring Substituents in Benzoxazole and Related Analogues

| Parent Scaffold | Substituent (R) on Benzyl Ring | Biological Activity | Reference |

| 2-(R-benzylthio)pyrimidine | 4-Methyl | Enhanced activity against S. aureus | scirp.org |

| 2-(R-benzylthio)pyrimidine | 3-Nitro | Enhanced activity against S. aureus | scirp.org |

| 2-(R-benzyl)benzoxazole | 4-Chloro | Potent antimicrobial activity | nih.gov |

| 2-(R-benzyl)benzoxazole | Unsubstituted (H) | Baseline activity | researchgate.net |

Molecular Features Governing Ligand-Target Interactions

Commonly, the planar benzoxazole ring system serves as an anchor, inserting into hydrophobic pockets or forming π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the target protein. nih.gov For instance, molecular docking studies of some benzoxazole derivatives against S. aureus methionyl-tRNA synthetase suggest this type of interaction is crucial for inhibition. nih.gov

The sulfanylbenzyl moiety projects from the benzoxazole core, allowing it to explore and bind to adjacent regions of the active site. The torsion angles between the benzoxazole ring and the benzyl group are critical for achieving the correct binding conformation. nih.gov The 4-methyl group on the benzyl ring can further enhance binding by engaging in hydrophobic interactions within a specific sub-pocket of the target. Furthermore, the nitrogen and oxygen atoms of the benzoxazole core can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors (e.g., backbone NH groups or polar side chains of amino acids) in the enzyme's active site, further stabilizing the ligand-protein complex. nih.gov

Molecular Mechanisms and Biological Activities of 2 4 Methylbenzylsulfanyl Benzoxazole Derivatives

Antimicrobial Spectrum and Underlying Mechanisms

Derivatives of 2-(4-Methylbenzylsulfanyl)benzoxazole (B5597217) have shown promise as broad-spectrum antimicrobial agents, exhibiting activity against bacteria, fungi, and protozoa.

Antibacterial Activities and Cellular Targets

Benzoxazole (B165842) derivatives have been identified as a promising class of antibacterial agents. nih.gov A notable target for these compounds in Mycobacterium tuberculosis is the essential enzyme Polyketide Synthase 13 (Pks13), which plays a crucial role in the biosynthesis of the mycobacterial cell wall. nih.govnih.gov Inhibition of the thioesterase (TE) domain of Pks13 disrupts the formation of mycolic acids, a key component of the cell wall, leading to bacterial death. nih.gov

Structure-activity relationship (SAR) studies have led to the development of benzoxazole derivatives with potent minimum inhibitory concentrations (MICs) against M. tuberculosis. nih.gov These compounds have been shown to induce the iniBAC cell wall damage reporter, inhibit the synthesis of mycolic acid, and resistance mutations have been mapped to the TE domain of Pks13 in Mycobacterium smegmatis. nih.gov

While specific MIC values for this compound against a wide range of bacteria are not extensively detailed in the provided search results, the general class of benzoxazole derivatives shows significant promise. For instance, certain 2-[[(benzoxazole-2-yl)sulfanyl]acetylamino]thiazoles have demonstrated significant activity against both Gram-positive (Micrococcus luteus, Bacillus cereus, Staphylococcus aureus) and Gram-negative (Proteus vulgaris, Salmonella typhimurium, Escherichia coli) bacteria. researchgate.net

Antifungal Properties and Mode of Action

Benzoxazole derivatives have demonstrated considerable antifungal activity, particularly against Candida species. nih.govnih.gov Their mode of action is often multifaceted and targets the fungal cell membrane. nih.govresearchgate.net

Key mechanisms of antifungal action include:

Disruption of Ergosterol Synthesis: Similar to azole antifungals, some benzoxazoles interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov

Increased Membrane Permeability: These compounds can increase the permeability of the fungal cell membrane, leading to the leakage of essential cellular contents and ultimately cell death. nih.govresearchgate.net

Inhibition of Efflux Pumps: Certain derivatives have been shown to inhibit the efflux of substances from the fungal cell, which can contribute to their antifungal efficacy. nih.govnih.gov

Mitochondrial Respiration Inhibition: Some benzoxazoles have been observed to affect or inhibit mitochondrial respiration in fungi. nih.govnih.gov

For example, specific N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) have shown activity against Candida albicans, including azole-resistant strains. nih.gov Mechanistic studies on some benzoxazole derivatives have revealed that they can alter mycelial morphology and destroy the integrity of the cell membrane. researchgate.net

Antiprotozoal Activities

The benzoxazole and related benzimidazole (B57391) scaffolds have been investigated for their antiprotozoal potential, with some derivatives showing activity against various protozoan parasites. researchgate.netresearchgate.net The primary mechanism of action for some related benzimidazoles against protozoa involves the selective binding to the parasite's β-tubulin, which disrupts microtubule polymerization and consequently affects essential cellular processes like adhesion, motility, and cell division. mdpi.com

While direct studies on the antiprotozoal activity of this compound are limited in the provided results, related benzoxazolyl aniline (B41778) derivatives have shown promise. For instance, amidation of a 3-benzoxazolyl aniline with a chloroacetyl group resulted in good antimalarial activity and moderate inhibitory activities against Leishmania and Trypanosoma species. researchgate.net Molecular docking studies have suggested that the antimalarial activity of some of these compounds may be due to the deregulation of Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) activity. researchgate.net

Anticancer Potential and Molecular Targets

The benzoxazole core is a key feature in many compounds with cytotoxic effects against various human cancer cell lines. mdpi.com

Antiproliferative Activity against Cancer Cell Lines

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various cancer cell lines. While specific IC50 values for the parent compound are not consistently reported across the search results, the broader class of benzoxazole derivatives has shown significant antiproliferative effects.

For example, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, which share a structural resemblance, were tested against HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. nih.gov Some of these compounds demonstrated potent antiproliferative activity. nih.gov Similarly, certain benzoxathiole derivatives have been evaluated for their anti-proliferative activity against various human cancer cell lines. nih.gov

The cytotoxic properties of benzoxazoles are often linked to their ability to induce apoptosis and inhibit key cellular processes. mdpi.com

Inhibition of Key Enzymes and Receptors

The anticancer activity of benzoxazole derivatives is often attributed to their ability to inhibit crucial enzymes and receptors involved in cancer cell proliferation and survival.

DNA Topoisomerase Inhibition: A significant mechanism of action for some benzoxazole derivatives is the inhibition of DNA topoisomerases I and II. nih.gov These enzymes are essential for managing the topological state of DNA during replication, transcription, and recombination. Their inhibition can lead to DNA damage and cell death. nih.govnih.gov For instance, certain 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase I and II. nih.gov

Kinase Inhibition: Various kinases play a pivotal role in cancer cell signaling pathways, making them attractive targets for anticancer drugs. nih.govrsc.org Benzoxazole derivatives have been developed as inhibitors of several kinases, including:

p38α MAP Kinase: Novel N-(benzoxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide (B32628) derivatives have shown potent inhibition of p38α MAP kinase, an enzyme involved in inflammatory responses and cell proliferation. nih.gov

Other Protein Kinases: The benzoxazole scaffold has been incorporated into inhibitors of other protein kinases, contributing to their cytotoxic effects against cancer cells. mdpi.com

Pks13 Inhibition: As mentioned in the antibacterial section, Pks13 is an essential enzyme in Mycobacterium tuberculosis. nih.govnih.gov While primarily an antibacterial target, the principle of targeting essential pathogen-specific enzymes is a cornerstone of antimicrobial drug discovery.

Modulation of Cellular Pathways Relevant to Carcinogenesis (e.g., Akt, NF-κB, mycolic acid synthesis)

The benzoxazole scaffold has been investigated for its role in modulating cellular pathways that are critical in the development and progression of cancer.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a significant regulator of immune and inflammatory responses and also controls cellular processes vital to carcinogenesis, including proliferation, transformation, and angiogenesis. phcogj.com Certain heterocyclic compounds have been designed to target this pathway. Studies on related structures, such as 1,2,4-oxadiazole (B8745197) derivatives, have shown that these molecules can exert anti-inflammatory effects by prominently inhibiting the activation of NF-κB and blocking the phosphorylation of its p65 subunit. nih.gov This inhibition prevents the nuclear translocation of NF-κB, thereby halting the transcription of pro-inflammatory genes. phcogj.comnih.gov While the direct modulation of the Akt signaling pathway by this compound is not extensively detailed in the current body of research, the focus on related pathways like NF-κB highlights a key area of anti-cancer investigation.

In a different context, mycolic acid synthesis, a pathway essential for the survival of Mycobacterium tuberculosis, has been identified as a target for benzoxazole derivatives. nih.govfrontiersin.org Mycolic acids are major lipid components of the mycobacterial cell wall, providing a crucial protective barrier. frontiersin.orgnih.gov The enzyme Pks13, which is critical for the final condensation step in mycolic acid biosynthesis, has been identified as a promising target for antimicrobial intervention. nih.gov Research has led to the discovery of benzoxazole (BZX) scaffolds that act as potent inhibitors of the Pks13 thioesterase (TE) domain, demonstrating a mode of action that disrupts the formation of the mycobacterial cell wall. nih.gov Other key enzymes in this pathway, such as β-ketoacyl-acyl carrier protein synthase III (mtFabH), are also targets for inhibitors that disrupt fatty acid metabolism in M. tuberculosis. frontiersin.org

Anti-inflammatory Effects and Immunomodulatory Pathways

Benzoxazole and its derivatives are recognized for their significant anti-inflammatory and immunomodulatory properties. nih.govnih.govresearchgate.net These compounds can influence the function of immune cells like macrophages, which would allow for the regulation of the immune response to various stimuli. researchgate.net The anti-inflammatory potential of unique bisbenzoxazole derivatives has been demonstrated in vitro on LPS-activated mammalian macrophages. researchgate.net The benzoxazole pharmacophore is a core component of known anti-inflammatory drugs, underscoring its therapeutic importance. mdpi.com

A key mechanism behind the anti-inflammatory action of benzoxazole derivatives is their ability to suppress the production of pro-inflammatory cytokines. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade. nih.govacrabstracts.org

Research has shown that newly synthesized series of 2-(3-Arylureido)benzoxazole derivatives can act as potent inhibitors of both TNF-α and IL-6. jocpr.com Similarly, a series of benzoxazolone derivatives demonstrated significant anti-inflammatory activity by inhibiting IL-6, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov The ability of these compounds to inhibit cytokine production highlights their potential as therapeutic agents for inflammatory diseases. nih.govjocpr.com

Table 1: Inhibition of Pro-inflammatory Cytokines by Benzoxazole Derivatives

| Compound Class | Cytokine Target | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(3-Arylureido)benzoxazoles | TNF-α, IL-6 | Compound 5e found to be a potent inhibitor compared to dexamethasone (B1670325) at 10 μM. | jocpr.com |

| Benzoxazolone derivatives | IL-6 | Compounds 3c , 3d , and 3g showed potent activity with IC₅₀ values of 10.14, 5.43, and 5.09 μM, respectively. | nih.gov |

The cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins. The anti-inflammatory benefits of NSAIDs are derived from the inhibition of COX-2, while the undesirable side effects are often linked to the inhibition of the COX-1 isoform. nih.gov

Several studies have focused on developing benzoxazole derivatives as selective COX-2 inhibitors. The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for the COX-2 enzyme. nih.gov Certain derivatives from this class have shown a selectivity index for COX-2 that is significantly better than the established COX-2 selective drug, celecoxib. nih.gov Similarly, other 2-substituted benzoxazole derivatives have been synthesized and evaluated, with several compounds exhibiting potent anti-inflammatory activity and a high selectivity for the COX-2 protein pocket. nih.gov This selectivity is a crucial attribute for developing safer anti-inflammatory agents. nih.govnih.gov

Table 2: COX-2 Inhibition by Selected Benzoxazole Derivatives

| Compound Scaffold | COX-2 IC₅₀ (μM) | Selectivity Index (SI) vs. COX-1 | Reference(s) |

|---|---|---|---|

| 2-(2-Arylphenyl)benzoxazoles (e.g., 3n ) | Potent Inhibition | Better than celecoxib | nih.gov |

| 2-Substituted benzoxazoles (e.g., 2a, 2b, 3a-c ) | Potent Inhibition | Significant binding potential in COX-2 pocket | nih.gov |

| Cyclic imides with 3-benzenesulfonamide | 0.15 - 0.90 | >55.6 to >333.3 | nih.gov |

| 1,4-Benzoxazine derivatives (e.g., 3e, 3f, 3r, 3s ) | 0.57 - 0.72 | 186.8 - 242.4 | rsc.org |

Other Significant Pharmacological Activities (e.g., CNS arousal, antihyperglycemic potentiating, melatoninergic ligands, anticonvulsant, anti-HIV)

The benzoxazole core is a versatile pharmacophore found in a wide array of biologically active compounds. mdpi.comnih.gov Literature reviews indicate that the benzoxazole scaffold is present in molecules demonstrating a broad spectrum of pharmacological effects, including antitumor, antimicrobial, antiviral, antioxidant, and analgesic properties. mdpi.com Notably, among these diverse activities, anticonvulsant effects have been associated with this class of compounds. mdpi.com While specific investigations into the role of this compound in CNS arousal, antihyperglycemic potentiation, as melatoninergic ligands, or in anti-HIV applications are not deeply detailed, the established versatility of the benzoxazole ring suggests a promising foundation for future research in these areas.

Biomolecular Interactions (e.g., DNA minor groove binding, isosteric resemblance to nucleic bases)

The mechanism of action for some benzoxazole derivatives is believed to involve direct interaction with nucleic acids. These compounds are considered bioisosteres of DNA bases. researchgate.net This structural mimicry suggests they may interfere with DNA replication and polymerization processes by acting as substitutes for natural nucleic bases. researchgate.net

Furthermore, the ability of related heterocyclic scaffolds to act as DNA minor groove binders is an important aspect of their biological activity. rsc.orgresearchgate.net Small molecules that bind to the minor groove of DNA can interfere with cellular processes such as DNA replication and transcription. rsc.org While some research has focused on benzimidazole derivatives showing affinity for the DNA minor groove, this principle is applicable to other bicyclic ring structures like benzoxazoles. nih.govrsc.org Some 2-benzyl substituted benzoxazole derivatives have been linked to the inhibition of DNA topoisomerase II, a crucial enzyme for managing DNA topology. nih.gov

Future Research Directions and Translational Perspectives for 2 4 Methylbenzylsulfanyl Benzoxazole

Exploration of Novel Biological Targets and Therapeutic Applications

While general benzoxazole (B165842) derivatives have been explored for various therapeutic purposes, there is no specific information detailing the biological targets or therapeutic applications of 2-(4-Methylbenzylsulfanyl)benzoxazole (B5597217). The broader class of compounds is known to interact with various biological targets, including enzymes and nucleic acids, leading to their observed pharmacological effects. Future research would first need to involve screening of this compound against a panel of biological targets to identify any potential therapeutic utility.

Development of Targeted Delivery Systems

The development of targeted delivery systems is a crucial aspect of modern drug development, aiming to enhance efficacy and reduce side effects. However, without established biological targets or therapeutic applications for this compound, research into targeted delivery systems for this specific compound has not been undertaken.

Mechanistic Elucidation at the Molecular Level

Understanding the molecular mechanism of action is fundamental to the development of any therapeutic agent. For the benzoxazole class of compounds, mechanisms such as the inhibition of specific enzymes or intercalation with DNA have been proposed. However, the specific molecular interactions and mechanisms of this compound have not been investigated. Future studies would be required to determine how this compound interacts with biological systems at a molecular level.

Sustainable and Efficient Synthesis Approaches

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methylbenzylsulfanyl)benzoxazole derivatives, and how can reaction progress be monitored?

- Methodological Answer : Derivatives can be synthesized via solvent-free reductive amination. For example, intermediate 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide is prepared by refluxing the parent compound with hydrazine hydrate in absolute alcohol for 4 hours. Reaction progress is monitored using TLC (Chloroform:Methanol, 7:3 ratio) .

Q. How can spectroscopic techniques (e.g., FT-IR, Raman, SERS) characterize the structural and electronic properties of benzoxazole derivatives?

- Methodological Answer : FT-IR and Raman spectroscopy identify vibrational modes (e.g., C–S, C–N stretching), while SERS enhances sensitivity for detecting surface interactions. For 2-(p-bromophenyl)-5-acetamido derivatives, SERS reveals π-electron interactions with metal surfaces, confirmed by shifts in wavenumbers . Computational tools like Gaussian09 validate experimental spectra .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of benzoxazole derivatives?

- Methodological Answer : MTT assays on fibroblast cell lines (e.g., L929) assess cytotoxicity, while agar diffusion or microdilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. ADMET parameters (e.g., hepatotoxicity, BBB permeability) are modeled using Swiss ADME and Pro Tox-II .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the pharmacological potential of benzoxazole derivatives?

- Methodological Answer : DFT optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Docking studies (AutoDock Vina) with targets like SOCS-2 reveal stable binding interactions, suggesting anticancer potential. MD simulations (GROMACS) validate stability via RMSD/RMSF analysis .

Q. How can contradictions in fluorescence data for 2-(2′-hydroxyphenyl)benzoxazole derivatives be resolved?

- Methodological Answer : Dual fluorescence arises from excited-state intramolecular proton transfer (ESIPT) and upper-state decay pathways. Discrepancies in emission wavelengths (e.g., blue/red shifts) are resolved by solvent polarity studies and time-resolved spectroscopy. For example, MCT solvent induces a 10 nm red-shift in compound 2 due to stabilization of the keto tautomer .

Q. What strategies improve the photostability and UV-filter efficacy of benzoxazole-based compounds?

- Methodological Answer : Amino-substituted derivatives (e.g., 2-(4’-amino-2’-hydroxyphenyl)benzoxazole) exhibit higher photostability than acetylated analogs. SPF values (~40) are optimized using molar absorptivity calculations and UV-transmittance assays in ethanol/MCT solvents .

Q. How do structural modifications influence the selective detection of nerve agents using benzoxazole-derived probes?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances selectivity for diethylchlorophosphate (DCP). Sensor TSB, synthesized from 2-(4-aminophenyl)benzoxazole, shows a turn-on response via chromone-aldehyde conjugation, validated by fluorescence quenching in vapor phases .

Q. What mechanisms explain the cytotoxic selectivity of benzoxazole sulfonamides in cancer vs. normal cells?

- Methodological Answer : Cytotoxicity (IC₅₀ ~46–53 μM) is linked to sulfonamide substituents. In silico BOILED-Egg models predict BBB penetration and P-glycoprotein interactions, while hepatotoxicity is mitigated by replacing toluenesulfonamide with cinnamic acid moieties .

Q. How does ESIPT govern the nonlinear optical properties of 2-(2′-hydroxyphenyl)benzoxazole derivatives?

- Methodological Answer : ESIPT induces large hyperpolarizability (β) values, measured via Z-scan techniques. Theoretical calculations (TD-DFT) correlate emission bands (enol → keto transitions) with second-harmonic generation (SHG) efficiency, critical for photonic device design .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.